Pixantrone maleate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pixantrone maleate involves multiple steps. One common method includes the reaction of benzo[g]isoquinoline-5,10-dione with 2-aminoethylamine under controlled conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Pixantrone maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to new products.
Substitution: The amino groups in the compound can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pixantrone maleate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pixantrone maleate involves its interaction with specific molecular targets. The compound is known to intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Similar in structure and function, but with higher cardiotoxicity.
Doxorubicin: Another anthracycline analog with a similar mechanism of action but more severe side effects.
Pixantrone: A closely related compound with reduced cardiotoxicity compared to mitoxantrone and doxorubicin.
Uniqueness
Pixantrone maleate stands out due to its lower cardiotoxicity and potential for use in various therapeutic applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;but-2-enedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAGFBGXEWPNJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144675-97-8 | |
Record name | 144675-97-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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